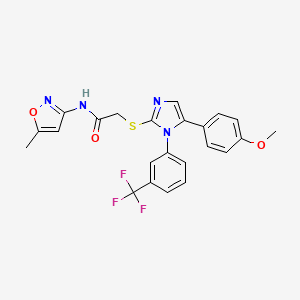

2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Description

The compound 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide features a central imidazole ring substituted with a 4-methoxyphenyl group at position 5 and a 3-(trifluoromethyl)phenyl group at position 1. A thioether linkage connects the imidazole to an acetamide moiety, which is further substituted with a 5-methylisoxazol-3-yl group.

Key structural attributes:

- Imidazole core: Provides a rigid scaffold for substituent positioning.

- 4-Methoxyphenyl: Electron-donating methoxy group modulates electronic properties.

- 3-Trifluoromethylphenyl: Enhances metabolic stability and membrane permeability.

Properties

IUPAC Name |

2-[5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F3N4O3S/c1-14-10-20(29-33-14)28-21(31)13-34-22-27-12-19(15-6-8-18(32-2)9-7-15)30(22)17-5-3-4-16(11-17)23(24,25)26/h3-12H,13H2,1-2H3,(H,28,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQUCYAHPUYOCGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)CSC2=NC=C(N2C3=CC=CC(=C3)C(F)(F)F)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features several notable functional groups:

- Imidazole ring : Known for its biological significance, particularly in drug design.

- Methoxyphenyl group : Enhances lipophilicity, potentially improving membrane penetration.

- Trifluoromethyl group : Increases metabolic stability and bioactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The imidazole ring is synthesized first, followed by the introduction of the thioether and isoxazole moieties. Common reagents include sodium hydride and various solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of imidazole derivatives. For instance, compounds similar to the one in focus have shown significant activity against various bacterial strains. A comparative analysis of similar compounds indicated that those with a trifluoromethyl group displayed enhanced antibacterial activity due to their ability to inhibit bacterial fatty acid biosynthesis .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 8 |

| Compound B | Escherichia coli | 16 |

| Compound C | Candida albicans | 32 |

Anticancer Activity

Research indicates that imidazole derivatives exhibit antiproliferative effects against various cancer cell lines. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range against breast cancer cell lines . The mechanism often involves the induction of apoptosis through mitochondrial pathways, leading to cytochrome c release and subsequent caspase activation .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The imidazole ring can interact with enzyme active sites, inhibiting key metabolic pathways in pathogens.

- Membrane Interaction : The lipophilic nature due to methoxy and trifluoromethyl groups enhances membrane permeability, allowing better intracellular access.

- Redox Reactions : The thioether moiety may participate in redox reactions, influencing the compound's reactivity and stability .

Case Studies

- Antibacterial Efficacy : A study involving a series of imidazole derivatives showed that the presence of a trifluoromethyl group significantly improved activity against Staphylococcus aureus, with MIC values as low as 8 μg/mL .

- Anticancer Research : In vitro studies on breast cancer cell lines revealed that specific derivatives exhibited IC50 values below 10 μM, indicating potent antiproliferative effects. The compounds induced apoptosis through mitochondrial pathways, as evidenced by increased caspase activity .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs exhibit promising anticancer properties. For instance, derivatives of imidazole have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific compound may also demonstrate similar effects due to the presence of the trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.

Anti-inflammatory Properties

Molecular docking studies suggest that this compound could act as a potential inhibitor of enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). Inhibitors of this enzyme are crucial in treating conditions like asthma and arthritis. The thioether group may facilitate binding to the active site of these enzymes, enhancing its efficacy as an anti-inflammatory agent.

Drug Design and Development

The unique structural features of this compound make it a candidate for further optimization in drug design. The presence of the isoxazole moiety is particularly interesting, as isoxazoles are known for their diverse biological activities, including antimicrobial and anti-tumor effects. Computational studies can be employed to predict the pharmacokinetic properties and toxicity profiles of this compound.

Synergistic Effects with Other Drugs

Research indicates that combining imidazole derivatives with other pharmacologically active compounds can lead to synergistic effects, enhancing therapeutic outcomes while potentially reducing side effects. This strategy could be explored with 2-((5-(4-methoxyphenyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide.

Synthesis of Functional Materials

The compound's thiol group can be utilized in the synthesis of functional materials, including polymers and nanocomposites. These materials may exhibit enhanced electrical conductivity or improved mechanical properties due to the incorporation of the imidazole structure.

Photophysical Properties

Studies on related compounds suggest that imidazole derivatives can exhibit interesting photophysical properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or solar cells. The trifluoromethyl group may also contribute to enhanced electron-withdrawing characteristics, improving the overall efficiency of these materials.

Case Studies

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Variations

The target compound is compared below with structurally related analogs (Table 1).

Table 1: Structural Comparison of Key Analogs

Physicochemical and Spectral Properties

Table 2: Spectral and Physical Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.